3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[4.1.0]heptan-6-amine |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-7(8)4-6(7)5-9/h6H,2-5,8H2,1H3 |
InChI Key |
KCABONSQESUCGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC2C1)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 Azabicyclo 4.1.0 Heptan 6 Amine and Analogous Systems
Reactivity Profiles of the Bicyclic Amine Framework
The 3-azabicyclo[4.1.0]heptane scaffold, the core of the title compound, possesses distinct reactive sites that govern its chemical behavior. The tertiary amine and the strained cyclopropane (B1198618) ring are the primary centers of reactivity. The nitrogen atom, being a nucleophilic and basic center, readily participates in reactions typical of secondary amines when the N-substituent is hydrogen.
For instance, the amine can be protected with common protecting groups like the tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a reaction that proceeds efficiently to yield the N-Boc protected carbamate. nih.gov Similarly, N-alkylation can be achieved by deprotonating the amine with a strong base like sodium hydride, followed by reaction with an alkyl halide, to introduce various substituents on the nitrogen atom.
The bicyclic framework itself can participate in cycloaddition reactions. For example, derivatives of the scaffold can react with dienophiles like maleic anhydride (B1165640) in Diels-Alder reactions to create more complex, fused bicyclic adducts, often with high stereoselectivity. Furthermore, the strained C-N bond of the fused aziridine-like structure can be susceptible to electrophilic attack, such as epoxidation. The reactivity of the framework is also demonstrated in its use as a building block in divergent strategies to synthesize novel, bifunctional derivatives, highlighting its utility in drug discovery projects. researchgate.netresearchgate.net
| Reaction Type | Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | 25°C, 5 h | N-Boc-3-azabicyclo[4.1.0]heptane | 92% | |
| N-Benzylation | Benzyl bromide, NaH | Toluene, 80°C, 18 h | N-Benzyl-3-azabicyclo[4.1.0]heptane | 98% | |
| Hydrogenation | H₂, Pd/C | 45 psi, 25°C, 5 h | Piperidine (B6355638) derivative | 96% |
Cyclopropane Ring Opening and Rearrangement Pathways
A predominant feature of the reactivity of 3-azabicyclo[4.1.0]heptane systems is the propensity of the strained cyclopropane ring to undergo cleavage and rearrangement, leading to larger, nitrogen-containing heterocyclic structures. The release of ring strain, which is approximately 40 kcal/mol for a cyclopropane ring, provides a strong thermodynamic driving force for these transformations. researchgate.net
A notable example is the ring expansion of 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivatives. rsc.org Under reductive amination conditions, the initially formed unstable tertiary aminocyclopropane undergoes a thermally induced ring-opening. This process is facilitated by the nitrogen atom's ability to stabilize the developing positive charge, generating an allyl cation intermediate which is then reduced by a hydride reagent to yield ring-expanded 2,3,4,7-tetrahydro-1H-azepine derivatives. rsc.org This strategy provides a pathway to functionalized seven-membered rings from the six-membered piperidine-fused cyclopropane core. rsc.org
Similarly, ring expansion of azabicyclo[4.1.0]heptanes can be achieved using nucleophiles like hydrazine. rsc.org This transformation also exploits the inherent ring strain to afford valuable heterocyclic frameworks. The rearrangement of related bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate, further illustrates this pathway. Nucleophilic attack can occur at either the bridge or bridgehead carbon, leading to substituted piperidines or azepanes, respectively, in a regio- and stereospecific manner. jove.com These ring-expansion reactions have developed into an attractive alternative to classical methods for constructing pyrrolidine, piperidine, and azepine rings. researchgate.net
Elucidation of Reaction Mechanisms in Scaffold Construction and Derivatization (e.g., Carbonucleophilic Additions, Gold Carbene Generation)
The construction and derivatization of the 3-azabicyclo[4.1.0]heptane scaffold involve a variety of sophisticated reaction mechanisms, with gold-catalyzed transformations being particularly prominent. Gold(I) complexes are highly effective in catalyzing the cycloisomerization of appropriate precursors to form the bicyclic system. For example, allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides undergo gold-catalyzed cycloisomerization to produce 3-azabicyclo[4.1.0]heptanes. acs.org The mechanism involves the electrophilic opening of the cyclopropene (B1174273) ring by the gold(I) catalyst to generate a gold carbene intermediate, which then undergoes an intramolecular cyclopropanation of a nearby alkene. acs.org
Gold carbenes, or species with carbene-like character, are key intermediates in the cycloisomerization of 1,n-enynes, which can also lead to the formation of the azabicyclo[4.1.0]heptane framework. nih.govacs.org These highly electrophilic intermediates can be generated via a retro-Buchner reaction of cycloheptatrienes or through the interaction of gold(I) with an alkyne. acs.orgresearchgate.net The resulting cyclopropyl (B3062369) gold(I) carbene-like species can then react with various nucleophiles or undergo rearrangements. nih.govacs.org
Mechanisms involving carbonucleophilic additions are also crucial for building this scaffold. A reported method involves a carbonucleophilic 1,4-addition-triggered dearomatization of quinolinium salts. This is followed by an intramolecular cyclopropanation with an α-halo ketone and a subsequent α-nucleophilic addition, resulting in a tetrahydroquinoline core fused with an azabicyclo[4.1.0]heptane structure. rsc.org
Derivatization of the formed scaffold can proceed through unique pathways. For instance, a cyclopropane-fused α-hydroxy-β-lactam, derived from an N-Boc 3-azabicyclo[4.1.0]heptane precursor, can undergo a C–C bond cleavage and cross-coupling reaction. nih.govnsf.gov The regioselectivity of the C–C bond cleavage can be controlled by the choice of phosphine (B1218219) ligand used in the palladium-catalyzed coupling chemistry. nih.govnsf.gov
| Reaction Type | Key Intermediate | Precursor Type | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Cycloisomerization | Gold Carbene | Allyl Cyclopropenylcarbinyl Sulfonamide | Gold(I) Chloride | acs.org |
| Gold-Catalyzed Enyne Cyclization | Cyclopropyl Gold(I) Carbene | 1,n-Enyne with tethered amine | Gold(I) Complexes | nih.govacs.org |
| Dearomative Cyclopropanation | Enolate | Quinolinium salt, α-halo ketone | Base | rsc.org |
| Radical Cyclopropanation | Radical intermediate | Aza-1,6-enyne | Oxidant (Transition-metal free) | researchgate.netnih.gov |
Stereochemical Outcomes and Diastereomeric Control in Transformations
Stereochemistry plays a critical role in the synthesis and reactivity of 3-azabicyclo[4.1.0]heptane systems. The three-dimensional arrangement of atoms not only defines the molecule's identity but also dictates its reaction pathways and the stereochemistry of the resulting products. 182.160.97
High levels of diastereomeric control are often observed in the formation of the bicyclic scaffold. For example, the gold-catalyzed cycloisomerization of allyl cyclopropenylcarbinyl sulfonamides proceeds with high diastereoselectivity. acs.org Similarly, gold(I)-catalyzed additions of amines to 1,n-enynes are stereospecific, with the stereochemistry of the starting enyne directly translating to the product. acs.org Visible light-induced photochemical cyclopropanation to form azabicyclo[4.1.0]heptanes has also been shown to be a highly stereospecific reaction, affording products with a defined exo-configuration, as confirmed by X-ray crystallography. rsc.org
The stereochemistry of the bicyclic system, once formed, can govern its subsequent transformations. In the ring-expansion of monochloro-substituted 7-azabicyclo[4.1.0]heptane derivatives, the relative configuration of the chlorine substituent is crucial. rsc.org The endo-chloro diastereomer readily undergoes rearrangement upon reductive amination to yield a ring-expanded tetrahydroazepine. In contrast, the exo-chloro isomer is stable under the same conditions and yields the expected tertiary cyclopropylamine, demonstrating absolute diastereomeric control over the reaction pathway. rsc.org In another example, a Norrish–Yang cyclization performed on a strained cyclopropane-fused azacyclic ketoamide furnished primarily a single lactam diastereomer, the structure of which was verified by single-crystal X-ray diffraction analysis. nih.govnsf.gov Such high levels of stereochemical control are essential for the synthesis of complex molecules with well-defined three-dimensional structures. evitachem.com
Conformational Analysis and Computational Studies of 3 Methyl 3 Azabicyclo 4.1.0 Heptan 6 Amine
Conformational Preferences and Dynamics of the Azabicyclo[4.1.0]heptane Ring System
The 3-azabicyclo[4.1.0]heptane framework consists of a six-membered piperidine (B6355638) ring fused with a three-membered cyclopropane (B1198618) ring. This fusion significantly restricts the conformational flexibility typically observed in simple cyclohexane (B81311) or piperidine rings. While a monosubstituted cyclohexane ring readily interconverts between two chair conformations, the bicyclo[4.1.0]heptane system is much more rigid. The fusion of the cyclopropane ring locks the six-membered ring into a specific conformation, often resembling a half-chair or a flattened boat, and prevents ring inversion.
The dynamics of the ring system are therefore limited. While some local flexibility or minor puckering may exist, the large-scale conformational changes like chair-flipping are energetically inaccessible. This rigidity makes the 3-azabicyclo[4.1.0]heptane scaffold an excellent template for designing molecules where the precise three-dimensional arrangement of functional groups is critical.
Influence of Conformation on Molecular Recognition and Reactivity
The conformationally restricted nature of the 3-azabicyclo[4.1.0]heptane system has profound implications for its molecular recognition and reactivity. In drug design, constraining a molecule into a specific, biologically active conformation can lead to increased potency, selectivity, and improved metabolic stability. researchgate.netnih.govd-nb.info By locking the piperidine ring into a fixed shape, the 3-azabicyclo[4.1.0]heptane scaffold presents its substituents—in this case, the 3-methyl and 6-amine groups—in a well-defined spatial arrangement for interaction with a biological target.
This "conformational constraint" approach has been successfully applied in the development of ligands for various receptors. For example, bicyclic analogs of piperidine have been synthesized to empirically test if the constrained conformation is the one preferred by the receptor. nih.gov In a study on P2Y₁₄ receptor antagonists, bridged cyclopropyl (B3062369) derivatives were explored, and it was found that these rigid structures could maintain or enhance binding affinity. nih.gov The fixed orientation of functional groups reduces the entropic penalty upon binding to a receptor, which can translate to a more favorable binding energy. The defined stereochemistry also minimizes off-target effects that might arise from other accessible conformations of a more flexible molecule. rsc.org
Reactivity is also heavily influenced by conformation. The fixed geometry dictates the accessibility of atoms and orbitals for chemical reactions. For instance, nucleophilic attack or electrophilic addition will occur from a specific trajectory relative to the ring system. The stereochemical outcome of reactions on the scaffold or its substituents is therefore highly predictable. The strain of the cyclopropane ring can also be exploited to drive ring-opening reactions, providing a pathway to other complex molecular architectures with high stereocontrol.
Application of Computational Chemistry for Structural and Reactivity Predictions (e.g., DFT Calculations, Molecular Dynamics, Exit Vector Plot Analysis)
Computational chemistry is an indispensable tool for understanding the structural nuances and predicting the behavior of complex molecules like 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine.
Density Functional Theory (DFT) Calculations: DFT methods are widely used to investigate the properties of azabicyclo[4.1.0]heptane systems. nsf.govresearchgate.net These calculations can determine the lowest energy conformations, predict the relative stabilities of different stereoisomers, and map out reaction pathways. nsf.gov For example, DFT calculations have been employed to understand the role of ligands in C-C bond cleavage reactions of related systems, indicating that the choice of ligand could favor one reaction pathway over another by altering the activation free energy. nsf.gov Such calculations provide insight into bond lengths, bond angles, and charge distribution, which are crucial for understanding the molecule's inherent reactivity.
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of a molecule over time. For a conformationally restricted molecule, MD can be used to explore its residual flexibility and its interactions within a larger system, such as a solvent environment or a receptor binding pocket. nih.gov In studies of P2Y₁₄R antagonists, molecular modeling, including docking and MD simulations, was used to predict the interactions of ligands with the receptor and to guide the selection of chemical modifications to enhance affinity. nih.gov
Exit Vector Plot (EVP) Analysis: EVP analysis is a method used to visualize and quantify the three-dimensional shape of molecular scaffolds. researchgate.netresearchgate.netgrygorenko.com This approach simplifies the scaffold into a geometric model with "exit vectors" pointing from attachment points of substituents. researchgate.net By plotting parameters such as the distance and angles between these vectors, EVP analysis can describe the spatial orientation of substituents and compare the structural diversity across a library of related compounds. researchgate.netresearchgate.net This technique has been applied to analyze various cyclic systems and would be suitable for characterizing the geometric space occupied by derivatives of this compound, aiding in the rational design of molecules with specific 3D properties. researchgate.netgrygorenko.com
| Computational Method | Primary Application | Information Gained | Reference |
|---|---|---|---|
| DFT Calculations | Energetics and Reaction Mechanisms | Optimized geometries, relative conformer energies, transition state barriers, electronic properties. | nsf.govresearchgate.net |
| Molecular Dynamics (MD) | Dynamic Behavior and Interactions | Conformational sampling, ligand-receptor binding modes, solvent effects. | nih.gov |
| Exit Vector Plot (EVP) Analysis | 3D Shape and Structural Diversity | Quantification of scaffold geometry, comparison of substituent orientations across a library. | researchgate.netresearchgate.net |
Spectroscopic and Crystallographic Characterization for Structural Elucidation of Synthetic Intermediates and Products
The unambiguous determination of the structure and stereochemistry of this compound and its synthetic precursors relies on a combination of modern analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation in solution.
¹H NMR provides information on the number and connectivity of protons. For the azabicyclo[4.1.0]heptane core, the protons of the cyclopropane ring exhibit characteristic chemical shifts and coupling constants (J). For instance, in related azabicyclo[4.1.0]heptane derivatives, distinctive cyclopropane C-H resonances have been observed at δ = 2.60 ppm and δ = 1.30 ppm (J = 5.6 Hz). rsc.org
¹³C NMR is used to identify the number of unique carbon atoms and their chemical environment. nih.gov
Infrared (IR) Spectroscopy is used to identify the presence of key functional groups, such as the N-H bond of the amine and C-N bonds. nih.govwiley-vch.de
Mass Spectrometry (MS) , especially High-Resolution Mass Spectrometry (HRMS), provides the exact molecular weight and elemental composition of the compound, confirming its molecular formula. nih.govwiley-vch.de
Crystallographic Characterization:
Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. rsc.orgnsf.govnih.gov This technique yields precise data on bond lengths, bond angles, and the absolute configuration of stereocenters. X-ray analysis of related aza- and oxa-bicyclo[4.1.0]heptane scaffolds has been used to confirm their structure and the exo-configuration of substituents. rsc.org It serves as the ultimate proof of structure for novel synthetic products and intermediates. nih.govresearchgate.net
| Nucleus | Chemical Shift (δ) in ppm | Description | Reference |
|---|---|---|---|
| ¹H | 3.71-2.98 | Protons on carbons adjacent to nitrogen (piperidine ring) | nih.gov |
| ¹H | 2.00-1.66 | Methylene protons of the six-membered ring | nih.gov |
| ¹H | 0.97-0.13 | Protons on the cyclopropane ring | nih.gov |
| ¹³C | 155.2 | Carbonyl carbon of Boc protecting group | nih.gov |
| ¹³C | 79.2 | Quaternary carbon of Boc protecting group | nih.gov |
| ¹³C | 42.2, 40.3, 22.7 | Carbons of the piperidine ring | nih.gov |
| ¹³C | 9.6, 8.9, 7.9 | Carbons of the cyclopropane ring | nih.gov |
Future Research Directions and Translational Perspectives for 3 Methyl 3 Azabicyclo 4.1.0 Heptan 6 Amine Research
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of structurally complex bicyclic amines remains a significant challenge in organic chemistry. researchgate.net For 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine, future research will likely prioritize the development of highly efficient and stereoselective synthetic methods to control the compound's multiple chiral centers.
Current strategies for constructing the azabicyclo[4.1.0]heptane core often involve multi-step sequences or the use of transition metals. researchgate.netrsc.org A promising future direction lies in the advancement of transition-metal-free methodologies, such as oxidative cyclopropanation of aza-1,6-enynes, which can construct the core skeleton in a single step under mild conditions. researchgate.netrsc.org This approach offers operational simplicity and avoids metal contaminants in the final products. rsc.org
Biocatalysis presents another major avenue for innovation. The use of engineered enzymes, such as evolved variants of myoglobin (B1173299), has proven effective for the asymmetric synthesis of related fused cyclopropane-γ-lactams. nih.gov Future work could adapt these iron-based biocatalysts to perform intramolecular cyclopropanation on appropriately designed precursors, yielding the desired azabicyclo[4.1.0]heptane core with high enantioselectivity. nih.gov Such enzymatic methods can often be performed in whole cells, simplifying the process and enhancing its sustainability. nih.gov
Furthermore, leveraging modern catalytic strategies for amine synthesis will be crucial. This includes photoredox catalysis and advanced transition-metal-catalyzed hydroamination techniques, which have shown remarkable functional group tolerance and the ability to create hindered amines. nih.govacs.org
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Key Features | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Metal-Free Radical Cyclization | Oxidative cyclopropanation of aza-1,6-enynes using reagents like iodine and TBHP. rsc.org | Transition-metal-free, operational simplicity, rapid reaction times, broad substrate scope. researchgate.netrsc.org | Enables the formation of four chemical bonds in a single step under mild conditions. rsc.org |
| Biocatalytic Cyclopropanation | Use of engineered enzymes (e.g., myoglobin variants) to catalyze intramolecular carbene transfer. nih.gov | High enantioselectivity (up to 99% ee), can be performed in whole cells, sustainable. nih.gov | Proven effective for synthesizing related chiral cyclopropane-γ-lactams and β-cyclopropyl amines. nih.gov |
| Asymmetric Hydroamination | Iridium-catalyzed reactions using chiral ligands like DTBM-Segphos. acs.org | High yields and excellent enantioselectivities for forming C-N bonds in bicyclic systems. acs.org | Effective for the asymmetric hydroamination of bicyclic alkenes with anilines. acs.org |
| Photoredox Catalysis | Visible-light-driven radical cascade annulations of 1,6-enynes. nih.gov | Metal-free, mild reaction conditions, divergent synthesis of complex fused systems. nih.gov | Can be applied to synthesize 3-azabicyclo[4.1.0]heptan-5-ones from N-Ts-substituted 1,6-enynes. nih.gov |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The strained cyclopropane (B1198618) ring fused to the piperidine (B6355638) core in this compound suggests a rich and largely unexplored reactivity profile. Future investigations will aim to uncover novel chemical transformations that leverage this inherent strain and the presence of the amine and N-methyl functional groups.
One area of interest is the controlled ring-opening of the cyclopropane moiety. This could be achieved through various catalytic methods to generate new, structurally diverse scaffolds that are not easily accessible through other means. For instance, related cyclopropane-fused piperidinyl ketoamides have been shown to undergo C–C bond cleavage and cross-coupling reactions, providing access to unusual molecular frameworks. nsf.gov Exploring similar transformations with this compound could yield novel constrained amino acids or other valuable building blocks.
Another promising direction is the exploration of radical reactions. The bicyclo[n.1.0] ring system is conducive to radical cascade reactions, as demonstrated by the metal-free oxidative cyclopropanation used in its synthesis. rsc.org Further investigation into photoredox-catalyzed reactions could reveal new pathways for functionalization, potentially involving the generation of β-oxyvinyl radicals that lead to complex annulations. nih.gov The amine group itself can be a site for further derivatization, enabling the synthesis of a wide array of analogs through reactions like acylation, alkylation, and reductive amination.
Advanced Computational and Data-Driven Design of Next-Generation Derivatives
The integration of computational chemistry and data-driven approaches is set to revolutionize the design of next-generation derivatives of this compound. nih.gov These methods can accelerate the drug discovery process by predicting the properties of virtual compounds, thereby prioritizing synthetic efforts. youtube.com
Future research will heavily rely on techniques such as:
Molecular Docking and Pharmacophore Modeling: These structure-based drug design tools can be used to predict how derivatives might bind to specific biological targets, such as enzymes or receptors. youtube.commdpi.com For example, a pharmacophore model was instrumental in identifying potent triple reuptake inhibitors based on a related azabicyclo[4.1.0]heptane scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR studies can guide the optimization of lead compounds. youtube.comresearchgate.net
Machine Learning and AI: Data-driven approaches are increasingly used to navigate vast chemical spaces. nih.gov Machine learning models, trained on existing screening data, can predict the activity of new, unsynthesized compounds, as demonstrated in the construction of enzyme libraries for amine synthesis. chemrxiv.org This allows for the intelligent design of focused compound libraries with a higher probability of success.
These computational strategies will enable researchers to explore the chemical space around the this compound core systematically, designing derivatives with optimized potency, selectivity, and pharmacokinetic properties. unife.it
Expansion of Applications in Diverse Areas of Chemical Biology and Materials Science
While the primary interest in azabicyclo[4.1.0]heptane derivatives has been in medicinal chemistry, future research is expected to broaden their applications into other scientific domains. rsc.org
In chemical biology , derivatives of this compound could be developed as chemical probes to study biological pathways. The rigid, three-dimensional structure of the scaffold is ideal for creating selective ligands for proteins that are otherwise difficult to target. researchgate.net By attaching fluorescent tags or reactive groups, these molecules could be used to visualize cellular processes or identify novel protein-protein interactions. Their role as constrained amino acid mimics also makes them valuable tools for peptide and peptidomimetic research, helping to stabilize specific secondary structures in bioactive peptides. d-nb.info
In materials science , the incorporation of rigid, bicyclic structures like this compound into polymers could lead to materials with novel properties. The defined geometry of the scaffold could influence polymer chain packing and morphology, potentially leading to materials with enhanced thermal stability or specific optical properties. The amine functionality provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functionalized materials. While this area is nascent for this specific scaffold, the principles of using rigid organic molecules to control material properties are well-established.
The role of azabicyclo[4.1.0]heptane derivatives as potent inhibitors of inducible nitric oxide synthase (iNOS) and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 highlights their significant potential in drug discovery. rsc.org Future work will likely expand on these findings, exploring this scaffold for a wider range of therapeutic targets.
Q & A
Basic: How can researchers optimize the synthesis of 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine to improve yield and purity?
Methodological Answer:
The synthesis of bicyclic amines like this compound often involves hydrogenation of oxime intermediates under high-pressure conditions. For example, a Ni-Re alloy catalyst in methanol/ammonia solutions has been used for similar compounds, achieving 91% yield under 50 bar hydrogen pressure at room temperature for 16 hours . Key factors for optimization include:
- Catalyst selection : Transition metal catalysts (e.g., Ni, Pd) influence reaction efficiency.
- Solvent system : Methanol with ammonia enhances solubility and reduces side reactions.
- Pressure and temperature : Lower temperatures may reduce byproducts but require longer reaction times.
- Purification : Distillation under reduced pressure (1 mm Hg) effectively isolates the product .
Basic: What analytical techniques are most reliable for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming bicyclic framework geometry and amine proton environments. For example, analogous compounds show distinct shifts for bridgehead protons (e.g., 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns.
- Chromatography : Reverse-phase HPLC or GC-MS can assess purity, especially for volatile bicyclic amines .
- X-ray Crystallography : For crystalline derivatives, this resolves stereochemical ambiguities .
Advanced: How can researchers resolve contradictions in spectroscopic data for bicyclic amines like this compound?
Methodological Answer:
Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Cross-validation : Combine NMR, IR, and MS data to confirm functional groups.
- Computational modeling : DFT calculations (e.g., Gaussian or ORCA) predict NMR chemical shifts and compare them with experimental data .
- Derivatization : Convert the amine to a stable derivative (e.g., hydrochloride salt) for clearer spectral interpretation .
- Dynamic NMR : Study temperature-dependent shifts to identify hindered rotation or ring puckering .
Advanced: What mechanistic insights guide the hydrogenation of oxime intermediates in synthesizing bicyclic amines?
Methodological Answer:
The hydrogenation of oximes to amines involves a multi-step mechanism:
Catalytic activation : Ni-Re alloys facilitate hydrogen dissociation and substrate adsorption.
Intermediate formation : Imine or hydroxylamine intermediates may form, depending on pH and solvent .
Stereoelectronic control : Bicyclic frameworks restrict reaction pathways, favoring axial hydrogenation in constrained systems .
Side reactions : Over-reduction to secondary amines can occur if reaction time or pressure exceeds optimal thresholds .
Advanced: How can computational methods predict the reactivity and stability of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ring strain and conformational stability in solvents like methanol or water.
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Thermodynamic stability : Use Gibbs free energy calculations (e.g., via Gaussian) to compare stability of stereoisomers .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) for medicinal chemistry applications .
Basic: What purification challenges arise with bicyclic amines, and how can they be addressed?
Methodological Answer:
- Volatility : Low boiling points (e.g., 108–111°C at 1 mm Hg) require careful distillation to avoid decomposition .
- Hygroscopicity : Store under inert gas (N or Ar) to prevent moisture absorption .
- Chromatography : Use silica gel with basic modifiers (e.g., triethylamine) to reduce tailing in column chromatography .
Advanced: How can researchers design experiments to probe the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated stability studies : Use factorial design (e.g., 2 factorial) to test combinations of pH (3–10), temperature (25–60°C), and time .
- Analytical endpoints : Monitor degradation via HPLC for byproducts or NMR for structural changes.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Advanced: What strategies mitigate enantiomeric impurities in chiral bicyclic amines like this compound?
Methodological Answer:
- Asymmetric synthesis : Use chiral auxiliaries or catalysts (e.g., BINAP-Ru complexes) during hydrogenation .
- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) for enantiomeric resolution .
- Crystallization-induced diastereomer resolution : Convert the amine to a diastereomeric salt (e.g., with tartaric acid) .
Basic: How can researchers validate the biological activity of this compound in vitro?
Methodological Answer:
- Receptor binding assays : Use fluorescence polarization or SPR to measure affinity for target proteins .
- Cell viability assays : Test cytotoxicity (e.g., MTT assay) in relevant cell lines.
- Metabolic stability : Incubate with liver microsomes to assess susceptibility to oxidation .
Advanced: What methodologies address discrepancies between theoretical and experimental data in bicyclic amine research?
Methodological Answer:
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) .
- Sensitivity testing : Vary reaction conditions (e.g., solvent polarity) to identify outliers in experimental datasets .
- Collaborative validation : Cross-check results with independent labs or databases (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
